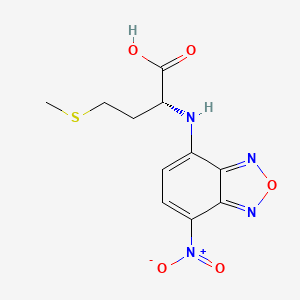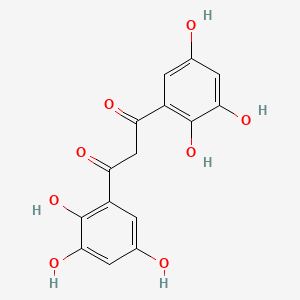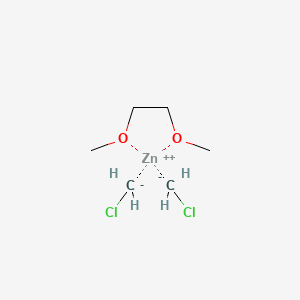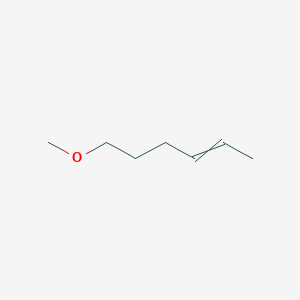
2,6-Diphenoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Diphenoxybenzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance poly(aryl ether ketone)s, which are known for their thermal stability and mechanical properties.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies:
作用機序
The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .
類似化合物との比較
2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2,6-diphenoxybenzonitrile, known for its herbicidal properties.
Benzonitrile: A simpler aromatic nitrile used as a solvent and precursor in organic synthesis.
Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.
特性
CAS番号 |
159914-21-3 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC名 |
2,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H |
InChIキー |
WNIXQRKSGAVKHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)

![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)



